α-Glucosidase Inhibitory Activity: Asterriquinol D Dimethyl Ether vs. Structural Analog (Compound 2)
In a direct head-to-head α-glucosidase inhibition assay using Saccharomyces cerevisiae-derived enzyme, asterriquinol D dimethyl ether (compound 1) demonstrated an IC₅₀ of 68.35 ± 3.89 μM, whereas compound 2—a close structural analog differing only in its methoxy substitution pattern on the central benzene ring—exhibited an IC₅₀ of 252.16 ± 5.25 μM [1]. The positive control acarbose showed an IC₅₀ of 564.28 ± 4.68 μM under identical conditions [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 68.35 ± 3.89 μM |
| Comparator Or Baseline | Compound 2 (structural analog): 252.16 ± 5.25 μM; Acarbose (positive control): 564.28 ± 4.68 μM |
| Quantified Difference | 3.7-fold greater potency than compound 2; 8.3-fold greater potency than acarbose |
| Conditions | α-Glucosidase from Saccharomyces cerevisiae; in vitro enzyme inhibition assay |
Why This Matters
This quantifies that the specific methoxy substitution pattern of asterriquinol D dimethyl ether is essential for α-glucosidase inhibitory activity—substituting with a structurally similar analog reduces potency by nearly 4-fold, which has direct implications for hit-to-lead progression and experimental design.
- [1] Huang Z, Wen Y, Zhou H, Wang J, Xu X, Yan JL. Total Synthesis and Biological Evaluation of Asterriquinol D Dimethyl Ether, Candidusin D, Kumbicins A–B, and Petromurins C–D as α-Glucosidase Inhibitors. J Org Chem. 2025;90(1):178-188. View Source
